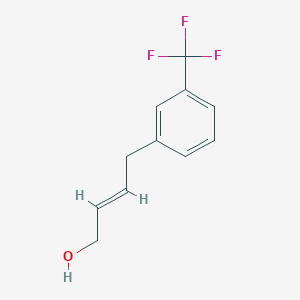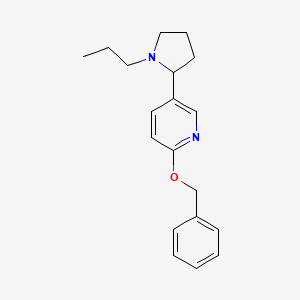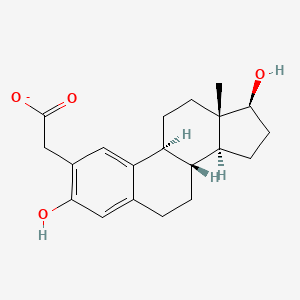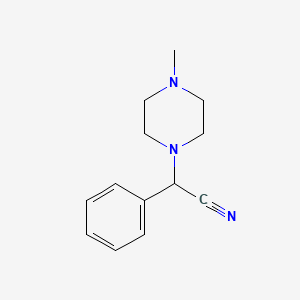
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorine atom at the 6th position, an isopropylpyrrolidinyl group at the 3rd position, and a methyl group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Isopropylpyrrolidinyl Group: This step involves the reaction of the pyridine derivative with an appropriate isopropylpyrrolidine precursor, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methylpyridine: Lacks the isopropylpyrrolidinyl group.
3-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine: Lacks the chlorine atom.
6-Chloro-3-(1-methylpyrrolidin-2-yl)-2-methylpyridine: Has a methyl group instead of an isopropyl group.
Uniqueness
6-Chloro-3-(1-isopropylpyrrolidin-2-yl)-2-methylpyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, isopropylpyrrolidinyl group, and methyl group together make it distinct from other pyridine derivatives.
Eigenschaften
Molekularformel |
C13H19ClN2 |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
6-chloro-2-methyl-3-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-9(2)16-8-4-5-12(16)11-6-7-13(14)15-10(11)3/h6-7,9,12H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
HIDTXZYYWFIPKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-[3-(4-chloro-N-ethyl-3-methylanilino)phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B11825550.png)
![3-Bromo-2-phenylthieno[3,2-b]pyridine](/img/structure/B11825556.png)


![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)



![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)




